Synthesis and Characterization of Sofosbuvir Impurity G: A Technical Overview
Synthesis and Characterization of Sofosbuvir Impurity G: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Sofosbuvir impurity G, a known diastereoisomer of the active pharmaceutical ingredient Sofosbuvir. Due to the proprietary nature of specific impurity synthesis and characterization data within the pharmaceutical industry, this document outlines a plausible synthetic approach and a general characterization workflow based on established principles of organic chemistry and analytical science. The methodologies and data presented herein are intended to serve as a representative guide for researchers and professionals in the field of drug development and quality control. Sofosbuvir impurity G, identified by the CAS number 1337482-15-1, represents a critical substance for analytical method development, validation, and routine quality control of Sofosbuvir.[1][2][3][4][5]
Introduction
Sofosbuvir is a direct-acting antiviral medication used in the treatment of chronic hepatitis C virus (HCV) infection.[6][7] As a phosphoramidate (B1195095) prodrug, its stereochemistry, particularly at the phosphorus center, is crucial for its therapeutic efficacy. The synthesis of Sofosbuvir can lead to the formation of diastereoisomers, one of which is designated as Sofosbuvir impurity G.[1][2] The presence and quantity of such impurities must be carefully controlled to ensure the safety and efficacy of the final drug product. This guide details a representative synthesis pathway and a multi-faceted analytical approach for the characterization of Sofosbuvir impurity G.
Synthesis of Sofosbuvir Impurity G
The synthesis of Sofosbuvir impurity G is intrinsically linked to the synthesis of Sofosbuvir itself, as they are diastereomers that can be formed in the same reaction step if stereocontrol is not absolute. The key synthetic challenge lies in the formation of the phosphoramidate linkage with the desired stereochemistry. Below is a plausible, generalized synthetic pathway that can lead to a mixture of Sofosbuvir and its diastereomer, impurity G.
Representative Synthetic Pathway
The synthesis involves the coupling of a protected nucleoside with a phosphoramidate side chain precursor. The stereochemistry at the phosphorus center is determined during this coupling step.
Experimental Protocol (Representative)
A detailed experimental protocol for the specific synthesis of Sofosbuvir impurity G is not publicly available. However, a general procedure for the coupling reaction that can produce a diastereomeric mixture is outlined below, based on common practices for phosphoramidate synthesis.
-
Preparation of the Protected Nucleoside: A suitably protected uridine analog is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen).
-
Activation: The solution is cooled to a low temperature (e.g., -78 °C), and a Grignard reagent (e.g., isopropylmagnesium chloride) is added dropwise to activate the free hydroxyl group.
-
Coupling: The chiral phosphoramidate precursor is dissolved in an anhydrous aprotic solvent and added to the activated nucleoside solution. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature over several hours.
-
Quenching and Work-up: The reaction is quenched with a suitable reagent (e.g., saturated ammonium (B1175870) chloride solution). The organic layer is separated, washed, dried, and concentrated under reduced pressure to yield the crude diastereomeric mixture.
-
Purification: The crude mixture is subjected to chromatographic separation, such as Supercritical Fluid Chromatography (SFC) or chiral High-Performance Liquid Chromatography (HPLC), to isolate the individual diastereomers, including Sofosbuvir and Sofosbuvir impurity G.[8]
Characterization of Sofosbuvir Impurity G
A comprehensive characterization of Sofosbuvir impurity G is essential to confirm its structure and purity. This typically involves a combination of chromatographic and spectroscopic techniques.
Characterization Workflow
The following workflow represents a standard approach for the characterization of a pharmaceutical impurity like Sofosbuvir impurity G.
Analytical Methodologies (Representative)
3.2.1. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the isolated impurity and to develop a method for its quantification in the presence of Sofosbuvir.
-
Instrumentation: A standard HPLC or UPLC system with a UV detector.
-
Column: A C18 reversed-phase column is commonly used for the analysis of Sofosbuvir and its impurities.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or ammonium acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.
-
Detection: UV detection at a wavelength where both Sofosbuvir and the impurity have significant absorbance (e.g., 260 nm).
-
Data Analysis: The purity is determined by calculating the peak area percentage.
3.2.2. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and elemental composition of the impurity.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS).
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for Sofosbuvir and its analogs.
-
Data Analysis: The exact mass measurement is used to confirm the elemental formula (C22H29FN3O9P). Fragmentation patterns can provide further structural information.
3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To provide detailed structural elucidation of the impurity and confirm its diastereomeric relationship with Sofosbuvir.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H NMR: To identify the number and environment of protons.
-
¹³C NMR: To identify the number and environment of carbon atoms.
-
³¹P NMR: This is a crucial experiment to confirm the environment of the phosphorus atom and is particularly sensitive to the stereochemistry at this center. The chemical shift of the phosphorus signal is expected to be different for the two diastereomers.[9][10][11]
-
¹⁹F NMR: To observe the fluorine atom on the ribose moiety.
-
2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to aid in the complete assignment of the structure.
-
-
Solvent: A deuterated solvent such as DMSO-d6 or CDCl3 is used to dissolve the sample.
Representative Data
The following tables present representative data that would be expected from the characterization of Sofosbuvir impurity G. Note: This data is illustrative and not based on experimentally determined values for this specific impurity, which are not publicly available.
Table 1: Representative HPLC Method Parameters and Results
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 260 nm |
| Retention Time (Sofosbuvir) | ~5.2 min |
| Retention Time (Impurity G) | ~5.5 min |
| Purity (by area %) | >98% (for isolated impurity) |
Table 2: Representative Mass Spectrometry Data
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Molecular Formula | C22H29FN3O9P |
| Calculated Exact Mass | 529.1625 |
| Observed m/z [M+H]⁺ | 530.1703 |
| Mass Accuracy | < 5 ppm |
Table 3: Representative NMR Spectral Data (¹H and ³¹P)
| Nucleus | Representative Chemical Shift (δ, ppm) |
| ¹H | 0.8 - 1.5 (m, isopropyl protons) |
| 3.5 - 4.5 (m, sugar and alanine (B10760859) protons) | |
| 5.8 - 6.2 (m, anomeric proton) | |
| 7.0 - 7.5 (m, phenyl protons) | |
| 7.8 - 8.2 (d, uracil (B121893) proton) | |
| ³¹P | ~3.5 (distinct singlet, different from Sofosbuvir) |
Conclusion
The synthesis and characterization of Sofosbuvir impurity G are critical aspects of ensuring the quality and safety of Sofosbuvir drug products. While specific proprietary data is not publicly accessible, this technical guide provides a robust framework for understanding the likely synthetic origin and the necessary analytical workflow for the characterization of this diastereomeric impurity. The methodologies described, including stereoselective synthesis, chromatographic separation, and spectroscopic analysis, are fundamental to the work of researchers, scientists, and drug development professionals in the pharmaceutical industry. The use of a combination of advanced analytical techniques, particularly high-resolution mass spectrometry and multi-nuclear NMR, is essential for the unambiguous identification and structural elucidation of such impurities.
References
- 1. cenmed.com [cenmed.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. amaybio.com [amaybio.com]
- 5. clearsynth.com [clearsynth.com]
- 6. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 7. Sofosbuvir synthesis - chemicalbook [chemicalbook.com]
- 8. hplc.eu [hplc.eu]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. Quantitative 31P-NMR for Purity Determination of Sofosbuvir and Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
